molecular formula C12H17NO3S B2540757 tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate CAS No. 2503203-93-6

tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate

Cat. No.: B2540757
CAS No.: 2503203-93-6
M. Wt: 255.33
InChI Key: SUKHPUYRZPULNU-UHFFFAOYSA-N
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Description

tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is a chemical compound with the molecular formula C12H17NO3S It is a member of the thienopyran family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reaction temperature and time are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate may involve large-scale batch reactors. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate include:

Uniqueness

What sets tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate apart is its unique structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)10-9(13)7-6-15-5-4-8(7)17-10/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKHPUYRZPULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(S1)CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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